N-[(furan-2-yl)methyl]-4-{2-[({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide
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Overview
Description
N-[(furan-2-yl)methyl]-4-{2-[({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide is a complex organic compound that features a furan ring, an imidazole ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-4-{2-[({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-ylmethylamine, which is then reacted with 4-bromo-2-(chloromethyl)imidazole under basic conditions to form the intermediate. This intermediate is further reacted with 3-(methylsulfanyl)benzoic acid chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-4-{2-[({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The imidazole ring can be reduced to form an imidazoline derivative.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include furanone derivatives, imidazoline derivatives, and substituted benzamides.
Scientific Research Applications
N-[(furan-2-yl)methyl]-4-{2-[({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-4-{2-[({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- **N-[(furan-2-yl)methyl]-4-{2-[({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide shares structural similarities with other benzamide derivatives and imidazole-containing compounds.
Cetylpyridinium chloride: and domiphen bromide are structurally similar compounds that have been studied for their antimicrobial properties.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-[2-[2-(3-methylsulfanylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S2/c1-32-21-6-2-4-18(14-21)27-22(29)16-33-24-25-11-12-28(24)19-9-7-17(8-10-19)23(30)26-15-20-5-3-13-31-20/h2-14H,15-16H2,1H3,(H,26,30)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBWXZJQQMHQTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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